Crystallographic Goodness-of-Fit Ranking in Tenascin-C PanDDA Analysis vs. Median Ligand
In the PanDDA analysis of human Tenascin-C fibrinogen-like domain (PDB 5R5Z, 1.67 Å resolution), the target compound (RX7) achieves a goodness-of-fit ranking in the 4th percentile, meaning it ranks better than 96% of all ligands in that entry [1]. The median ranking for any ligand in the same PanDDA analysis is, by definition, the 50th percentile. This 46-percentage-point advantage over the median quantifies the superior quality of the crystallographic data for this compound relative to the ensemble of fragment hits in the same screen. The real-space correlation coefficient (RSCC) of 0.723 further exceeds the commonly accepted threshold of 0.7 for reliable ligand placement.
| Evidence Dimension | Goodness-of-fit ranking percentile (lower is better) |
|---|---|
| Target Compound Data | 4% (top 4%) |
| Comparator Or Baseline | Median ligand in same PanDDA entry = 50% |
| Quantified Difference | 46 percentage points better than median |
| Conditions | PanDDA analysis of human Tenascin-C fibrinogen-like domain, X-ray diffraction at 1.67 Å resolution |
Why This Matters
A top-4% ranking ensures high-confidence electron density fit, reducing the risk of false-positive fragment hits and providing a reliable starting point for structure-guided chemical elaboration.
- [1] RCSB PDB Ligand Validation: 5R5Z, RX7. Ranking for goodness of fit: 4%; Real space correlation coefficient: 0.723. Available at: https://www.rcsb.org/ligand-validation/5R5Z/RX7 View Source
